N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide
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Overview
Description
N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexanecarboxamide moiety linked to a benzodiazole ring system, which is further substituted with a 4-chloro-3-methylphenoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: The 4-chloro-3-methylphenoxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenol derivative and an alkyl halide.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxylic acid or its activated ester under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds or amides.
Scientific Research Applications
N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide: A structurally similar compound with a different substitution pattern on the benzodiazole ring.
N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxylate: An ester derivative of the compound.
Uniqueness
N-(3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a cyclohexanecarboxamide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32ClN3O2 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[3-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H32ClN3O2/c1-19-18-21(13-14-22(19)27)32-17-16-30-24-11-6-5-10-23(24)29-25(30)12-7-15-28-26(31)20-8-3-2-4-9-20/h5-6,10-11,13-14,18,20H,2-4,7-9,12,15-17H2,1H3,(H,28,31) |
InChI Key |
KPIDYNFXQCJIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4)Cl |
Origin of Product |
United States |
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